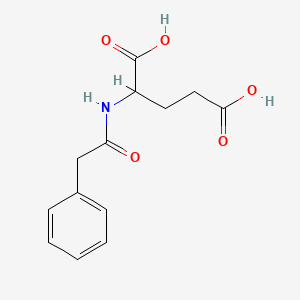
N1-イソブチル-N2-((1-(フェニルスルホニル)ピロリジン-2-イル)メチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The structure of “N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-isobutyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” are not detailed in the available resources. The molecular formula is C17H25N3O4S and the molecular weight is 367.46.作用機序
The mechanism of action of IPSO involves its interaction with a specific protein target. IPSO binds to the protein target, inhibiting its activity and preventing it from carrying out its normal function. This inhibition leads to various biochemical and physiological effects, which are discussed in the following section.
Biochemical and Physiological Effects
The inhibition of the protein target by IPSO leads to various biochemical and physiological effects. IPSO has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, IPSO has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. IPSO has also been shown to reduce inflammation, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of IPSO in lab experiments is its specificity for a particular protein target. This specificity allows researchers to study the effects of inhibiting this target in a controlled manner. Additionally, IPSO has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of IPSO is its complex synthesis process, which may limit its widespread use in research.
将来の方向性
There are several potential future directions for IPSO research. One area of research is the development of IPSO-based drugs for the treatment of cancer and other diseases. Additionally, researchers may explore the use of IPSO in combination with other drugs to enhance its efficacy. Finally, researchers may study the effects of IPSO on other protein targets to identify potential new applications for this compound.
Conclusion
In conclusion, IPSO is a promising compound that has gained significant attention in the field of scientific research. Its specificity for a particular protein target, anti-cancer properties, and low toxicity profile make it a potential candidate for drug development. Further research is needed to explore the full potential of IPSO in various areas of scientific research.
合成法
The synthesis of IPSO involves a multi-step process that requires specific reagents and conditions. The first step involves the formation of a pyrrolidine ring, followed by the addition of an oxalamide group. The final step involves the introduction of an isobutyl group and a phenylsulfonyl group. The synthesis of IPSO is a complex process that requires expertise in organic chemistry.
科学的研究の応用
医薬品化学と創薬
ピロリジン環は、生物活性化合物を設計するための貴重な足場として役立ちます。その理由は次のとおりです。
植物ホルモンアナログ
ピロリジン環は、植物ホルモンアナログの設計において研究されています。 例えば、ピロリジン部分を有するインドール誘導体などのインドール誘導体は、インドール-3-酢酸などの植物ホルモンを模倣します .
中性子捕捉療法のためのホウ素キャリア
ピロリジン環とは直接関係ありませんが、ホウ酸やそのエステル(ピロリジン基で官能基化できる)は、薬物送達デバイスおよび中性子捕捉療法のために検討されています。 しかし、水における安定性は依然として課題です .
特性
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)11-18-16(21)17(22)19-12-14-7-6-10-20(14)25(23,24)15-8-4-3-5-9-15/h3-5,8-9,13-14H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGSBKNIWCQOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2421980.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2421984.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)
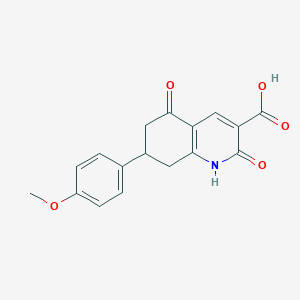
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)

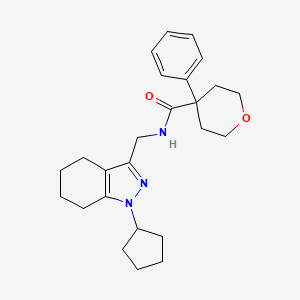
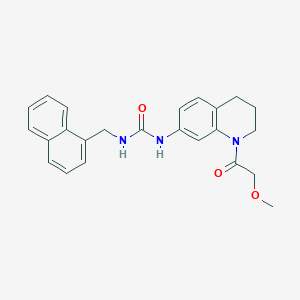

![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)
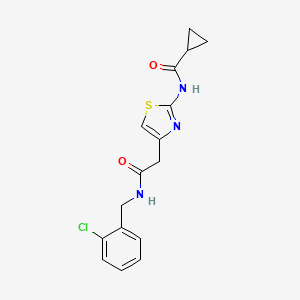
![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)
![N-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2422002.png)
